molecular formula C9H13NO B1598371 2-(3-Aminopropyl)phenol CAS No. 90765-59-6

2-(3-Aminopropyl)phenol

Cat. No. B1598371
CAS RN: 90765-59-6
M. Wt: 151.21 g/mol
InChI Key: QWGDENNPWXKGPQ-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

  • Catalysis and Chemical Reactions : 3-Aminopropyl silica gel, related to 2-(3-Aminopropyl)phenol, has been used as an efficient catalyst for the acetylation of alcohols and phenols with high selectivity and yields, particularly under solvent-free conditions (Mahdavi, Ghaemy, & Zeraatpisheh, 2009).

  • Biochemical Applications : Aminopropyl-functionalized compounds have been employed in enzyme-catalyzed conversions, such as the conversion of phenol using immobilized horseradish peroxidase in a membraneless electrochemical reactor (Cho, Shim, Yun, & Moon, 2008).

  • Pharmacological Research : Chlorogenic acid (CGA), structurally related to 2-(3-Aminopropyl)phenol, has been extensively studied for its various therapeutic roles such as antioxidant, antibacterial, cardioprotective, and neuroprotective activities (Naveed et al., 2018).

  • Metal-Organic Frameworks and Catalysis : Amino-functionalized silica has been utilized for the development of metal-organic frameworks and catalytic applications, such as in the hydrolysis of phosphate diester bonds (Piovezan et al., 2010).

  • Synthetic Chemistry and Drug Development : Derivatives of 2-(3-Aminopropyl)phenol have been synthesized for potential applications in antitumor drug development (Lee, Kim, & Jeong, 2011).

  • Environmental Applications : Aminopropyl-functionalized materials have been explored for environmental applications like the degradation and detection of phenols, a class of pollutants, using graphene-based magnetic metal organic framework nanocomposites (Wang et al., 2019).

  • Analytical Chemistry : Aminopropylsilica has been used in thin-layer chromatography for the determination of phenolic acids, showcasing its utility in analytical methods (Wójciak-Kosior & Skalska, 2006).

  • Biosensing Technologies : Cross-linked enzyme crystals of laccase, which can be modified with aminopropyl groups, have been developed for biosensors to detect phenols, demonstrating the intersection of biochemistry and sensor technology (Roy et al., 2005).

properties

IUPAC Name

2-(3-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDENNPWXKGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399209
Record name 2-(3-aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)phenol

CAS RN

90765-59-6
Record name 2-(3-aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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